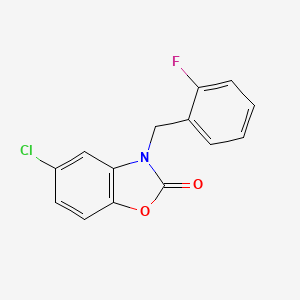![molecular formula C17H18FNO6S B5578061 4-{2-[(4-fluorophenyl)thio]ethyl}pyridine 2,3-dihydroxysuccinate (salt)](/img/structure/B5578061.png)
4-{2-[(4-fluorophenyl)thio]ethyl}pyridine 2,3-dihydroxysuccinate (salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Polysubstituted pyridines represent a class of compounds with significant importance due to their diverse applications, particularly in materials science and pharmaceuticals. The introduction of functional groups such as fluorophenyl thio ethers and succinate moieties into the pyridine ring enhances its chemical and physical properties, making it a subject of extensive research.
Synthesis Analysis
The synthesis of polysubstituted pyridines often involves multistep reactions, including condensation and cyclization processes. One method involves the use of ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate as a precursor, utilizing C-H...O, C-H...F, and C-H...π interactions for molecular stabilization during the synthesis process (J. Suresh et al., 2007).
Molecular Structure Analysis
The molecular structure of these compounds is often characterized by nearly planar conformations stabilized by intramolecular and intermolecular interactions, such as hydrogen bonds and π-π interactions. X-ray crystallography reveals that these interactions are crucial for the stability and aggregation of the molecules in the crystal lattice (Mo, Wen-yan, He, Hong-wu, 2007).
科学的研究の応用
Supramolecular Aggregation and Crystal Structure
Compounds with structures related to "4-{2-[(4-fluorophenyl)thio]ethyl}pyridine 2,3-dihydroxysuccinate (salt)" have been analyzed for their crystal structures, revealing insights into supramolecular aggregation through various interactions. Ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate and its derivatives demonstrate nearly planar structures stabilized by intermolecular C—H⋯O, C—H⋯F, and C—H⋯π interactions. These studies highlight the absence of significant aryl–aryl or π–π interactions in these structures, providing a basis for understanding the molecular arrangement and potential applications in materials science (Suresh et al., 2007).
Fluorescent Sensing
Heteroatom-containing organic fluorophores related to the query compound have shown promising applications as fluorescent pH sensors. These sensors exhibit reversible switching between blue and dark states upon protonation and deprotonation, highlighting their utility in detecting acidic and basic organic vapors. This behavior is attributed to intramolecular charge transfer (ICT) effects, demonstrating the compound's potential in chemical sensing and environmental monitoring (Yang et al., 2013).
Synthesis and Biological Activities
The synthesis and crystal structure of related pyridine and pyrimidine derivatives have been explored, with findings indicating their potential in various biological activities. For instance, the synthesis of 3-[2-(4-fluoro-phenyl)-ethyl]-5-methyl-4-hydroxyl-4-methyl-7-methylsulfanyl-3,4-dihydro-pyrido[4,3-d]pyrimidine-8-carbonitrile has been detailed, showing promise for further biological evaluation due to its structural uniqueness (Mo & Wen-yan, 2007).
特性
IUPAC Name |
2,3-dihydroxybutanedioic acid;4-[2-(4-fluorophenyl)sulfanylethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNS.C4H6O6/c14-12-1-3-13(4-2-12)16-10-7-11-5-8-15-9-6-11;5-1(3(7)8)2(6)4(9)10/h1-6,8-9H,7,10H2;1-2,5-6H,(H,7,8)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILHHOIDZZPNDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCCC2=CC=NC=C2.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rel-(3S,4R)-4-(2-methylphenyl)-1-[(4-methyl-4-piperidinyl)carbonyl]-3-pyrrolidinecarboxylic acid hydrochloride](/img/structure/B5577982.png)


![3-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}pyridine](/img/structure/B5578009.png)

![3-[5-(2-ethyl-4-methyl-1,3-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5578019.png)

![N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[2-(3-methoxypropyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]acetamide](/img/structure/B5578040.png)
![5-[(2,4-dimethylphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5578041.png)
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-phenoxyacetamide](/img/structure/B5578046.png)
![1'-[(3-isobutyl-5-isoxazolyl)carbonyl]spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5578053.png)
![2-(dimethylamino)-6-[(dimethylamino)methylene]-7-phenyl-7,8-dihydro-5(6H)-quinolinone](/img/structure/B5578075.png)
![8-ethoxy-2-(4-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5578076.png)
![4-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5578080.png)